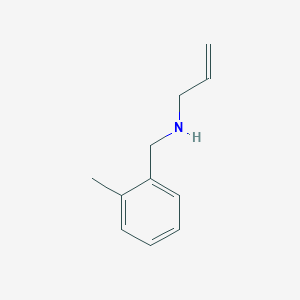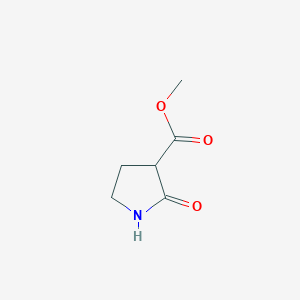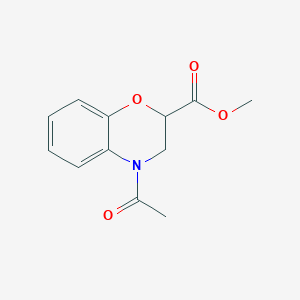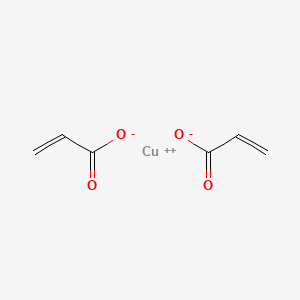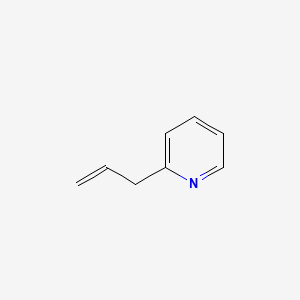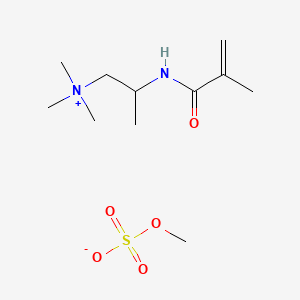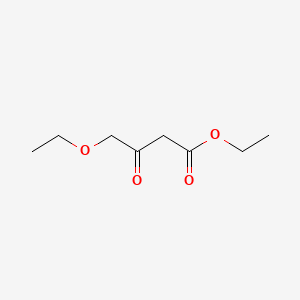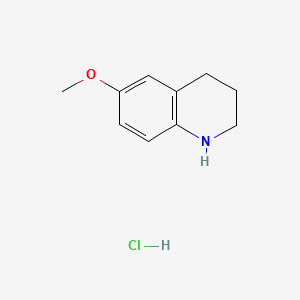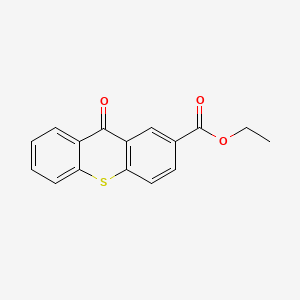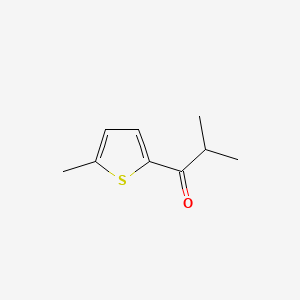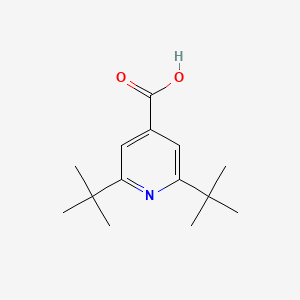
2,6-Di-tert-butylisonicotinic acid
Vue d'ensemble
Description
“2,6-Di-tert-butylisonicotinic acid” is a chemical compound with the molecular formula C14H21NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of “2,6-Di-tert-butylisonicotinic acid” involves the use of 2,6-di-t-butylisonicotinic acid (40 mg, 0.17 mmol) and methyl 2-nitro-4-aminobenzoate . The title compound is obtained as a light yellow oil .
Molecular Structure Analysis
The molecular structure of “2,6-Di-tert-butylisonicotinic acid” is represented by the formula C14H21NO2. The molecular weight of the compound is 235.32 g/mol.
Applications De Recherche Scientifique
Catalytic Asymmetric Oxidation : A study by Cogan et al. (1998) focused on the catalytic asymmetric oxidation of tert-butyl disulfide, producing tert-butyl tert-butanethiosulfinate. This compound serves as a precursor to chiral tert-butanesulfinyl compounds, useful in stereospecific nucleophilic displacement reactions (Cogan et al., 1998).
Synthetic Phenolic Antioxidants : Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT). These compounds are used in various products and have been detected in different environmental matrices (Liu & Mabury, 2020).
Food Industry Applications : The work of Nieva-Echevarría et al. (2015) discussed 2,6-Di-tert-butyl-hydroxytoluene (BHT, E-321), a synthetic phenolic antioxidant widely used in the food, cosmetic, and plastic industries. They explored its occurrence, biotransformation, and potential health risks from food safety perspectives (Nieva-Echevarría et al., 2015).
Quantitative Investigation of External Acidity in Zeolites : Góra-Marek et al. (2014) demonstrated that 2,6-di-tert-butylpyridine is an effective probe for investigating external acidity in hierarchically structured zeolites. This has implications for catalysis and material science (Góra-Marek et al., 2014).
Biological Studies of Metal Complexes : A study by Milaeva et al. (2013) described the synthesis and biological studies of metal complexes with a functionalised 2,2'-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol moiety. These complexes showed antioxidant radical scavenging activity and potential for various biological applications (Milaeva et al., 2013).
Versatility of N-tert-Butanesulfinyl Imines : Ellman et al. (2002) explored N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, demonstrating their utility in synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).
Electrochemical Reactivity of Bulky-Phenols : Zabik et al. (2019) evaluated the reactivities of bulky phenols, including 2,6-di-tert-butylphenol, with the superoxide anion radical using electrochemical methods. This study is significant in understanding the antioxidant properties of these compounds (Zabik et al., 2019).
Biobased Polyester Monomer Production : Zhang et al. (2015) discussed the catalytic production of bio-based polyester monomer 2,5-furandicarboxylic acid derived from lignocellulosic biomass, highlighting the potential of this approach in the polyester industry (Zhang et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2,6-ditert-butylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(12(16)17)8-11(15-10)14(4,5)6/h7-8H,1-6H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHIWEBPMRLTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406101 | |
| Record name | 2,6-Di-tert-butylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butylisonicotinic acid | |
CAS RN |
191478-92-9 | |
| Record name | 2,6-Di-tert-butylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

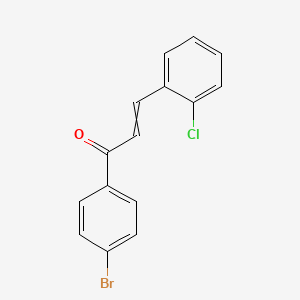
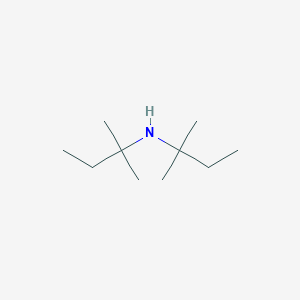
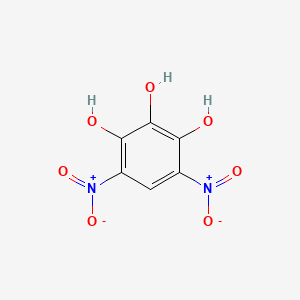
![1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene](/img/structure/B1609044.png)
